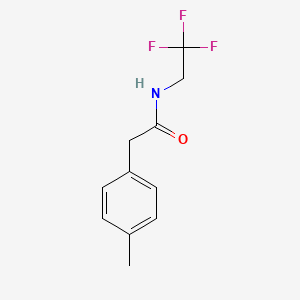
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups including a furan ring, a pyridine ring, a tetrahydropyran ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The tetrahydropyran ring is a six-membered ring with one oxygen atom, which could make it susceptible to reactions involving the opening of the ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Heterocyclic Amplifiers : A study by Brown & Cowden (1982) explored the synthesis of heterobicyclic compounds with potential as amplifiers of phleomycin, an antibiotic. These compounds included a range of pyridinylpyrimidines with strongly basic side chains, featuring substituents like furan-3'-yl. Such chemical frameworks could be relevant in understanding the applications of the compound (Brown & Cowden, 1982).
Furan-fused Heterocycles : Ergun et al. (2014) reported on the synthesis of novel compounds including furan-fused heterocycles like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate. These compounds were synthesized from acid derivatives through intramolecular cyclization, highlighting the versatility of furan-containing compounds in chemical synthesis (Ergun et al., 2014).
Biological Activities
Antiprotozoal Agents : Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrating potent DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail et al., 2004).
Antimicrobial Activity : Hamed et al. (2020) explored the synthesis of chitosan Schiff bases derived from heteroaryl pyrazole compounds, including furan-2-yl derivatives. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating potential applications in antimicrobial treatments (Hamed et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds likely interact with their targets, leading to changes that inhibit the growth or survival of the target organism.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that these compounds are non-toxic to human cells . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely the inhibition of the growth or survival of its target organism, potentially Mycobacterium tuberculosis . This is inferred from the reported anti-tubercular activity of similar compounds .
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(9-12-26-13-10-22)19-4-2-1-3-5-19)24-15-17-6-7-20(23-14-17)18-8-11-27-16-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINBLJLTVWOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)
![4(2H)-Benzofuranone, 7-beta-D-glucopyranosyl-3-[3-beta-D-glucopyranosyl-2,3,4-trihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-6-oxo-1,4-cyclohexadien-1-yl]-3,7-dihydro-6,7-dihydroxy-5-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-, (2S,3S)-](/img/structure/B2856533.png)
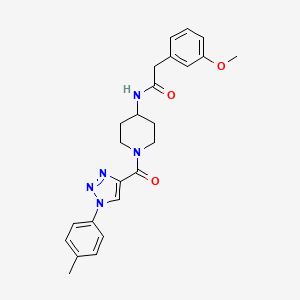
![(R)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanamine](/img/structure/B2856536.png)
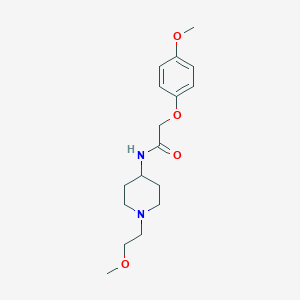
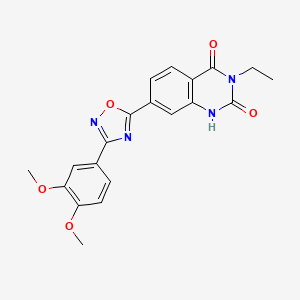
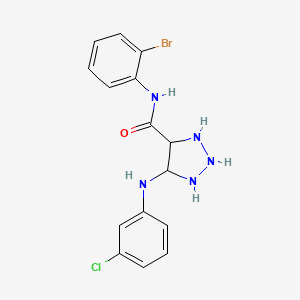
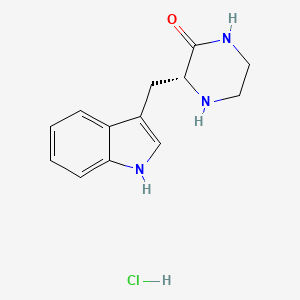
![5-[(8-Hydroxyquinolin-5-yl)methyl]quinolin-8-ol](/img/structure/B2856545.png)
![(4-Methylpiperazin-1-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2856547.png)
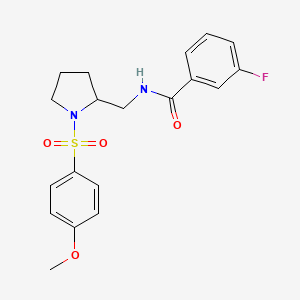
![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)
